Kasuagamycin

Description

Contextualizing Natural Product Chemistry in Antimicrobial Discovery

For centuries, natural products have served as a foundational source for medicines. nih.gov The field of natural product chemistry, dedicated to identifying and characterizing these compounds, has been particularly instrumental in the discovery of antimicrobials. wou.edu The "golden age" of antibiotics, from the mid-20th century, was largely driven by screening microorganisms, especially soil-dwelling bacteria and fungi, for substances that could inhibit the growth of pathogens. nih.govwou.edu These organisms produce a vast array of structurally diverse and complex molecules, known as secondary metabolites, which often possess potent biological activities refined through evolutionary processes. wou.edu

This rich chemical diversity has provided the scaffolds for many essential antibiotic classes still in clinical use, including penicillins, tetracyclines, and aminoglycosides. nih.govwou.edutandfonline.com The success of these early discoveries cemented the importance of microbial sources as a primary engine for antibiotic innovation. tandfonline.com However, the frequent rediscovery of known compounds, a challenge known as dereplication, along with the technical difficulties of isolating and synthesizing these complex molecules, led to a decline in this approach by major pharmaceutical companies in the late 20th and early 21st centuries. cdnsciencepub.comcdnsciencepub.com Despite these challenges, the unique chemical architectures and novel mechanisms of action found in natural products ensure that they remain an indispensable resource in the ongoing search for new agents to combat rising antimicrobial resistance. tandfonline.comcdnsciencepub.com

Historical Trajectory of Kasugamycin (B1663007) Identification and Initial Characterization

Kasugamycin was discovered in 1965 by a team of Japanese scientists led by the distinguished researcher Hamao Umezawa, who also discovered the antibiotics kanamycin (B1662678) and bleomycin. wikipedia.orgwikipedia.orgtoku-e.com The discovery stemmed from a systematic screening of soil microbes for antifungal agents. wikipedia.org The producing organism, a bacterium named Streptomyces kasugaensis, was isolated from a soil sample collected near the Kasuga Grand Shrine in Nara, Japan, which lent its name to the newly found compound. wikipedia.orgebi.ac.ukwikipedia.org

Initial studies revealed kasugamycin to be an aminoglycoside antibiotic. ebi.ac.uknatur-sim.com Its primary application was quickly established in agriculture as a potent agent against the fungus Pyricularia oryzae (now known as Magnaporthe oryzae), the pathogen responsible for rice blast disease, a major threat to rice cultivation. wikipedia.orgnatur-sim.comjmb.or.kr

Structurally, kasugamycin was found to be distinct from many other aminoglycosides. It is composed of D-chiro-inositol linked to a unique amino sugar called kasugamine (B1673303). jmb.or.krmdpi.com This unique structure includes a carboxyformidoyl group and lacks the typical 2-deoxystreptamine (B1221613) ring common to other members of the aminoglycoside class. jmb.or.kr It exists as a white, crystalline substance and was later also found to inhibit bacterial growth. wikipedia.orgebi.ac.uknatur-sim.com

Scope and Significance of Contemporary Kasugamycin Research Endeavors

Modern research into kasugamycin remains a vibrant field, driven by its unique mechanism of action and its potential as a lead compound for new antimicrobial development. pnas.orgfood.gov.uk A significant portion of current studies focuses on elucidating its precise interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis. wikipedia.orgpnas.org Kasugamycin inhibits the initiation step of translation by binding to the 30S ribosomal subunit. wikipedia.orgjmb.or.kr Specifically, it binds in the messenger RNA (mRNA) channel, near universally conserved nucleotides, thereby interfering with the binding of the initiator transfer RNA (tRNA) to the ribosome. wikipedia.orgnih.gov This mechanism is distinct from other aminoglycosides and prevents the formation of the translation initiation complex. wikipedia.orgpnas.org Recent studies have shown this inhibition can be context-dependent, influenced by the specific mRNA sequence near the start codon. pnas.orgpnas.orgresearchgate.net

Another major area of contemporary research is the biosynthesis of kasugamycin. jmb.or.krnih.gov Scientists have identified and characterized the biosynthetic gene cluster in S. kasugaensis, which contains the genes responsible for producing the compound. jmb.or.krjmb.or.kr Understanding this genetic blueprint opens the door to metabolic engineering and synthetic biology approaches. researchgate.net For example, recent work has clarified the roles of specific enzymes, such as the epimerase KasQ, which primes the biosynthesis, and acetyltransferases like KasF/H, which are involved in self-resistance for the producing organism. mdpi.comnih.govresearchgate.net This knowledge could be harnessed to create novel kasugamycin analogs with improved efficacy or different target specificities.

Furthermore, researchers are exploring new applications for kasugamycin beyond its established use in agriculture. food.gov.ukfrontiersin.org Its unique mode of action makes it a valuable tool for studying ribosome function and the evolution of protein synthesis. nih.govnih.gov For instance, kasugamycin can induce the formation of unusual, protein-deficient ribosomes (61S particles) that are capable of translating specific types of mRNA, offering insights into ancestral forms of the ribosome. nih.govnih.gov There is also interest in its potential to treat human infections, including those caused by Pseudomonas aeruginosa, and its activity as an inhibitor of other enzymes like chitinases. nih.govfrontiersin.orgnih.gov

Structure

2D Structure

Properties

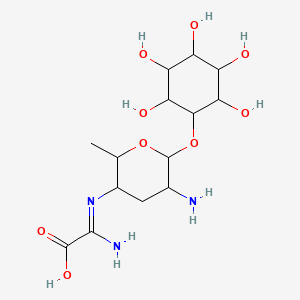

IUPAC Name |

2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTHJAPFENJVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Genetic Determinants of Kasuagamycin

Microbial Producers and Fermentation Optimization for Kasuagamycin Elaboration

The journey of kasugamycin (B1663007) from a soil microbe to a useful agricultural product begins with the identification and cultivation of its producers. Research has focused on characterizing these microorganisms and optimizing their growth conditions to maximize the yield of this valuable antibiotic.

Characterization of Streptomyces kasugaensis Strains for Kasugamycin Production

Kasugamycin is primarily produced by the bacterium Streptomyces kasugaensis. jmb.or.krresearchgate.netwikipedia.org The species was officially proposed with the type strain M338-M1 (= ATCC 15714), isolated from soil in Nara, Japan. wikipedia.orgresearchgate.net Another kasugamycin-producing strain is MB273-C4. researchgate.net Taxonomically, S. kasugaensis is characterized by spiral spore chains, smooth spore surfaces, and a gray aerial mass. researchgate.net Its cell walls contain LL-diaminopimelic acid, and it possesses a high G+C content of 70.4 to 70.9 mol%. researchgate.net

In addition to S. kasugaensis, Streptomyces microaureus has also been identified as a producer of kasugamycin. researchgate.netnih.govresearchgate.net While not the same species, the organization of its biosynthetic gene cluster is closely related to that of S. kasugaensis. researchgate.netresearchgate.net Another species, Streptomyces kasugaspinus, has also been reported to produce kasugamycin through fermentation. google.com

Fermentation Strategies for Enhanced Kasugamycin Yields: Academic Perspectives

Academic research has explored various strategies to improve the production of kasugamycin in laboratory and industrial settings. One effective, non-nutritional approach is the use of a "pH shock." Studies have shown that while S. kasugaensis grows well under neutral pH conditions (around 7.0), kasugamycin production is minimal. researchgate.netdss.go.th However, by switching the culture to acidic conditions (pH 3.5-4.0) for a specific period, kasugamycin synthesis is significantly enhanced. researchgate.netdss.go.th One study demonstrated that a pH shock for 48 hours, after an initial growth phase at neutral pH, led to a maximum product concentration of 120 mg/L. dss.go.th In contrast, cultures maintained at a constant neutral pH produced only 12.6 mg/L. dss.go.th

Another avenue for enhancing yield is through mutagenesis. A study on S. kasugaensis used UV irradiation and protoplast mutagenesis to create a mutant strain, SK-12, which was resistant to linoleic acid. koreascience.kr This mutant strain exhibited both a high growth rate and increased kasugamycin production, reaching a maximum concentration of 1.2 g/L after six days of culture, a four-fold increase compared to the parent strain. koreascience.kr The use of surfactants in the fermentation medium of Streptomyces aureofaciens BJX007 has also been shown to improve cell membrane permeability and increase the fermentation yield to 28,000 µg/mL. google.com

Genetic Architecture of this compound Biosynthesis

The ability of Streptomyces species to produce kasugamycin is encoded within a specific segment of their DNA known as a biosynthetic gene cluster (BGC). This cluster contains all the necessary genes for the synthesis, regulation, and resistance of the antibiotic.

Identification and Annotation of the this compound Biosynthetic Gene Cluster

The kasugamycin biosynthetic gene cluster (often abbreviated as the kas cluster) has been isolated and characterized from S. kasugaensis. jmb.or.krjmb.or.kr In one study, a 22 kb DNA fragment from S. kasugaensis KACC 20262 was found to contain seventeen open reading frames (ORFs) believed to be involved in kasugamycin biosynthesis. jmb.or.krjmb.or.kr This cluster includes genes encoding enzymes such as aminotransferases, oxidases, dehydratases, epimerases, and glycosyltransferases, which are essential for constructing the kasugamycin molecule. jmb.or.kr The cluster also contains genes responsible for self-resistance, preventing the organism from being harmed by the antibiotic it produces. jmb.or.krjmb.or.kr The organization of the kas cluster can vary slightly between different producing strains, such as S. kasugaensis M338-M1 and S. microaureus XM301. researchgate.netresearchgate.net

Regulatory Elements Governing this compound Biosynthesis Gene Expression

The expression of the kasugamycin biosynthetic genes is tightly controlled by a network of regulatory proteins. Several regulatory genes have been identified within and adjacent to the kas cluster. One key positive regulator is kasT. nih.govresearchgate.net Deletion of kasT completely abolishes kasugamycin production, while its overexpression in a low-yielding S. kasugaensis strain increased the titer by 186%. nih.govresearchgate.net The KasT protein is a DNA-binding protein that has been shown to bind to the upstream regions of several operons within the cluster, including the kasU-kasJ and kasN regions, as well as the intergenic region of kasQ-kasR, indicating its role in controlling their transcription. ncats.ionih.gov

In contrast, several negative regulatory genes have also been discovered. These include kasV, kasW, kasX, and kasS. nih.govresearchgate.net The genes kasW and kasX encode a two-component regulatory system. researchgate.netnih.govresearchgate.net Deletion of these genes in both low-yielding and high-yielding strains has been shown to improve kasugamycin production. For instance, deleting kasW and kasX in the high-yielding S. microaureus XM301 resulted in a 58% increase in yield, from 6 g/L to 9.5 g/L. nih.gov Similarly, deleting kasV in a low-yielding S. kasugaensis strain led to a 194% increase in production. nih.govresearchgate.net

Enzymology and Chemoenzymatic Steps in this compound Biogenesis

The biosynthesis of kasugamycin is a multi-step process, with each step catalyzed by a specific enzyme encoded by a gene within the kas cluster. While the complete pathway is still under investigation, research has elucidated the functions of several key enzymes.

The biosynthesis is believed to start from UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govresearchgate.net A crucial initial step is the conversion of UDP-GlcNAc to UDP-ManNAc, a reaction catalyzed by the epimerase KasQ. nih.govresearchgate.net Isotope-feeding studies have confirmed that glucosamine (B1671600), rather than glucose, serves as the direct precursor for the kasugamine (B1673303) moiety of kasugamycin. nih.govresearchgate.net

From UDP-ManNAc, a series of enzymatic reactions involving dehydratases, aminotransferases, and oxidases are proposed to construct the kasugamine core. The table below summarizes the proposed functions of several key enzymes in the pathway.

| Gene | Encoded Protein | Proposed Function in Kasugamycin Biosynthesis | Reference(s) |

| kasA | Aminotransferase | Involved in the generation of kasugamine. | jmb.or.kr |

| kasB | Glycine/D-amino acid oxidase | Predicted to participate in the formation of kasugamine. | jmb.or.kr |

| kasD | dNDP-glucose 4,6-dehydratase | Catalyzes the conversion of dNDP-glucose to 4-keto-6-deoxy-dNDP-glucose. | jmb.or.krjmb.or.kr |

| kasG | Glycosyltransferase | Connects the kasugamine moiety to D-chiro-inositol. | jmb.or.kr |

| kasH | Acetyltransferase | Acts as a self-resistance enzyme by acetylating kasugamycin. | nih.govresearchgate.net |

| kasJ | Epimerase | Potentially completes the pathway by epimerizing the C1-OH of myo-inositol to form D-chiro-inositol. | researchgate.net |

| kasQ | Epimerase | Primes the biosynthesis by converting UDP-GlcNAc to UDP-ManNAc. | nih.govnih.govresearchgate.net |

| kasR | NDP-hexose 3,4-dehydratase | Proposed to be involved in the modification of the sugar moiety. | nih.gov |

| ksR | Resistance protein | Confers self-resistance to kasugamycin. | jmb.or.krjmb.or.krresearchgate.net |

It is noteworthy that some initially proposed functions have been revised. For instance, KasF and KasH were initially thought to be involved in the main biosynthetic pathway, but later studies revealed they function as kasugamycin-modifying enzymes that inactivate the antibiotic, likely as a resistance mechanism. nih.gov KasH, in particular, is an N-acetyltransferase that converts kasugamycin to 2-N'-acetyl kasugamycin. nih.govresearchgate.net

The final steps of the pathway involve the glycosylation of the kasugamine precursor with an inositol (B14025) moiety, catalyzed by the glycosyltransferase KasG, followed by modifications to form the final active kasugamycin molecule. jmb.or.kr

Enzymatic Catalysis of Kasugamine Core Formation

The formation of the kasugamine moiety, the defining sugar component of kasugamycin, is a multi-step enzymatic process. While early proposals suggested a pathway starting from glucose, recent biochemical and isotopic labeling studies have provided a more detailed and revised understanding of the initial steps. researchgate.netnih.gov

It is now understood that the biosynthesis is primed by the epimerase KasQ. researchgate.netnih.gov This enzyme initiates the pathway by converting UDP-N-acetyl-glucosamine (UDP-GlcNAc) into UDP-ManNAc. researchgate.net Isotope-feeding experiments have confirmed that glucosamine or its activated form, UDP-GlcNH2, serves as the direct precursor for the kasugamine core, rather than glucose. researchgate.netnih.gov

Following the initial epimerization by KasQ, a series of enzymes encoded within the gene cluster are proposed to act sequentially to form the UDP-kasugamine precursor. This includes:

Dehydration: The enzyme KasD, a dNDP-glucose-4,6-dehydratase, catalyzes the formation of a 4-keto-6-deoxy intermediate from a nucleotide-diphosphate (NDP)-sugar precursor. jmb.or.krjmb.or.kr KasD has been shown to have broad substrate specificity, being able to utilize various NDP-glucoses such as TDP-glucose, UDP-glucose, and GDP-glucose. jmb.or.kr

Transamination and other modifications: Other enzymes predicted to be involved in completing the kasugamine structure include an aminotransferase (KasA), a glycine/D-amino acid oxidase (KasB), and additional dehydratases and epimerases (KasH). jmb.or.kr These enzymes are hypothesized to carry out the necessary dehydrations, aminations, and stereochemical conversions to produce the final kasugamine structure. jmb.or.kr

The table below summarizes the key enzymes identified in the kasugamycin biosynthetic gene cluster and their proposed roles in the formation of the kasugamine core.

| Gene | Encoded Protein | Proposed Function in Kasugamine Biosynthesis | Reference(s) |

| kasQ | Epimerase | Primes biosynthesis by converting UDP-GlcNAc to UDP-ManNAc. | researchgate.net, nih.gov |

| kasD | dNDP-hexose-4,6-dehydratase | Catalyzes dehydration at the C4 and C6 positions of the sugar ring. | jmb.or.kr, jmb.or.kr |

| kasA | Aminotransferase | Involved in the introduction of an amino group. | jmb.or.kr |

| kasC | N-acetyl transferase / Aminotransferase | Proposed to be involved in transamination at the C-4 position. | jmb.or.kr, |

| kasB | Glycine/D-amino acid oxidase | Predicted to be involved in completing the kasugamine structure. | jmb.or.kr |

| kasH | NDP-hexose-3-dehydratase / Epimerase | Predicted to complete the generation of kasugamine. | jmb.or.kr |

| kasE | NDP-N-acetylglucosamine 2-epimerase | Predicted to be involved in epimerization reactions. | jmb.or.kr |

Glycosylation and Post-Translational Modification in this compound Assembly

Once the kasugamine moiety is synthesized as a UDP-activated precursor, it is joined to the D-chiro-inositol ring via a glycosidic bond. This crucial step is catalyzed by a glycosyltransferase, identified as KasG in the biosynthetic gene cluster. jmb.or.kr This enzyme links the kasugamine precursor to the inositol aglycone, forming the core disaccharide structure of kasugamycin. jmb.or.kr

Post-assembly modifications are critical for both the final structure of kasugamycin and the survival of the producing organism. The unique carboxyformimidoyl group is added to the kasugamine moiety in a later step of the pathway. jmb.or.kr

Additionally, the kasugamycin gene cluster contains genes that confer self-resistance. jmb.or.kr The genes kasF and kasH were initially proposed to be involved in the main biosynthetic pathway. However, recent functional analysis has revealed that they are actually acetyltransferases that inactivate kasugamycin by N-acetylation. researchgate.netnih.gov Specifically, KasH acts as a self-resistance enzyme by acetylating kasugamycin to 2-N'-acetyl kasugamycin. researchgate.net This modification prevents the antibiotic from inhibiting the ribosome of the producing Streptomyces strain. This inactivation is a form of post-translational modification directed at the antibiotic itself, representing a key survival strategy for the organism. researchgate.netnih.gov

Precursor Incorporation and Metabolic Flux in this compound Biosynthesis

The production rate of kasugamycin is intrinsically linked to the host organism's primary metabolism, which supplies the necessary precursor molecules. The key building blocks for kasugamycin are D-chiro-inositol and the kasugamine moiety, which is derived from UDP-GlcNAc. jmb.or.krresearchgate.net The supply of these precursors is governed by the metabolic flux through central carbon pathways. nih.gov

Metabolic flux analysis is a powerful tool used to quantify the flow of metabolites through cellular reaction networks, providing a basis for rationally engineering improved production. nih.govnih.gov While detailed ¹³C-metabolic flux analysis has not been extensively published for kasugamycin itself, studies on the production conditions of S. kasugaensis highlight the importance of metabolic control. For instance, research has shown that acidification of the culture medium is necessary to enhance kasugamycin synthesis, suggesting that a pH shift triggers a change in the metabolic state favorable for antibiotic production. researchgate.net A strategy involving a temporary pH shock from neutral to acidic conditions and back has been shown to increase kasugamycin productivity by approximately seven-fold, demonstrating a clear link between environmental conditions, metabolic flux, and secondary metabolite synthesis. researchgate.net

Synthetic Biology Approaches for this compound Pathway Engineering

Synthetic biology offers a powerful toolkit for the production and modification of natural products like kasugamycin. jmb.or.kr By re-engineering biosynthetic pathways and expressing them in well-characterized host organisms, it is possible to overcome the limitations of native producers and create novel derivatives. nih.gov

Heterologous Expression of this compound Biosynthetic Genes

A key strategy in synthetic biology is the heterologous expression of entire biosynthetic gene clusters (BGCs) in a more tractable host. mdpi.com The complete kasugamycin biosynthetic gene (KBG) cluster has been successfully cloned from S. kasugaensis and expressed in other actinomycetes, including Streptomyces lividans and Rhodococcus erythropolis, to achieve heterologous production of the antibiotic. nih.govresearchgate.net

To achieve this, researchers constructed several expression cassettes. In one version, the native promoters of the KBG cluster were replaced with a constitutive promoter, Pneo, from the Tn5 transposon. nih.gov In another, more stable cassette, the promoter of kasT, a specific activator gene for the cluster, was replaced with the constitutive promoter PrpsJ from Streptomyces avermitilis. nih.gov These engineered cassettes enabled stable maintenance in the heterologous hosts and led to the production of kasugamycin, with S. lividans transformants reaching levels comparable to the native producer. nih.gov The successful expression in Rhodococcus erythropolis also demonstrates the potential of using diverse hosts for antibiotic fermentation. nih.govmdpi.com This approach not only facilitates higher production but also provides a "cleaner" genetic background for further pathway engineering. jmb.or.kr

Rational Design of this compound Analogs via Pathway Engineering

Rational design, guided by knowledge of protein structure and enzyme mechanisms, allows for the targeted engineering of biosynthetic pathways to produce novel analogs with potentially improved properties. nih.gov The detailed characterization of the kasugamycin biosynthetic enzymes opens the door for such modifications.

Key targets for engineering include:

Glycosyltransferases: The enzyme KasG, which attaches the kasugamine moiety to the inositol ring, could be engineered to accept alternative aglycones, leading to kasugamycin derivatives with modified inositol groups. jmb.or.kr

Tailoring Enzymes: The enzymes responsible for forming the kasugamine core (dehydratases, aminotransferases, epimerases) could be modified or swapped with enzymes from other pathways to generate different deoxyamino sugar moieties.

Precursor Pathways: As demonstrated by the co-expression of the ino1 gene, engineering the host's central metabolism to provide alternative or more abundant precursors is a viable strategy for both increasing yield and potentially creating new structures. nih.gov

The total synthesis of kasugamycin and its derivatives, such as 2-epi-kasugamycin, confirms that structurally related molecules are chemically stable and provides defined targets for future synthetic biology efforts. chemistryviews.orgacs.org By combining the heterologous expression platform with rational, structure-guided enzyme engineering, it is feasible to generate libraries of novel kasugamycin analogs for screening and development. nih.gov

Molecular Mechanisms of Action of Kasuagamycin

Ribosomal Inhibition as a Primary Mode of Action for Kasugamycin (B1663007)

The ribosome, a complex molecular machine responsible for protein synthesis, is the principal target of Kasugamycin. wikipedia.org By interfering with ribosomal function, Kasugamycin effectively halts the production of new proteins, leading to a bacteriostatic effect. annualreviews.org

Kasugamycin exhibits a high degree of specificity by binding to the 30S ribosomal subunit of prokaryotic ribosomes. plos.orgncats.io It does not bind to the isolated 50S subunit but does interact with the complete 70S ribosome. plos.orgnih.gov Crystallographic studies have identified two binding sites for Kasugamycin on the 30S subunit. sci-hub.sercsb.org The primary binding site is located in the messenger RNA (mRNA) channel, between the universally conserved nucleotides G926 and A794 of the 16S ribosomal RNA (rRNA). wikipedia.orgnih.govsci-hub.se This area is situated between the head and platform of the 30S subunit. nih.govsci-hub.se A second, lower-affinity binding site has been identified that contacts nucleotide G693 in helices h23 and h24, and the ribosomal protein S7. sci-hub.se

Kasugamycin's binding within the mRNA channel directly interferes with the translation initiation process. nih.gov It was initially thought to directly compete with the initiator transfer RNA (tRNA) for binding to the P-site (peptidyl site). wikipedia.orgresearchgate.net However, structural studies revealed that Kasugamycin does not overlap with the P-site tRNA binding position. wikipedia.orgrcsb.orgresearchgate.net Instead, it mimics the codon nucleotides at the P and E (exit) sites by binding within the path of the mRNA. wikipedia.orgresearchgate.net

This binding perturbs the correct placement of the mRNA, which in turn indirectly inhibits the stable binding of the initiator fMet-tRNA to the P-site. nih.govresearchgate.netusda.gov By destabilizing the crucial codon-anticodon interaction between the mRNA and the initiator tRNA, Kasugamycin effectively prevents the formation of the 30S initiation complex and the subsequent assembly of the functional 70S ribosome. nih.govresearchgate.netpnas.org This action is specific to canonical, leadered mRNAs; leaderless mRNAs are less affected because the overlap between the mRNA path and the Kasugamycin binding site is reduced. wikipedia.orgresearchgate.net Recent research also shows that Kasugamycin can interfere with translation even after the 70S initiation complex has formed, causing ribosomes to stall at the start codon. pnas.orgnih.gov The inhibitory effect is context-dependent, with a guanine (B1146940) nucleotide immediately preceding the start codon making the gene more susceptible to the antibiotic. pnas.orgnih.govpnas.org

The structural basis for Kasugamycin's action has been elucidated through X-ray crystallography. wikipedia.orgnih.gov These studies show the antibiotic binding within a pocket composed entirely of 16S rRNA residues that line the mRNA channel. nih.govresearchgate.net Key interactions occur with universally conserved nucleotides, which are also sites of resistance mutations. wikipedia.orgnih.gov

The primary binding site involves interactions with nucleotides A794 and G926. sci-hub.senih.gov The drug is positioned on top of helix 44 (h44) and spans the region between helix 24 (h24) and helix 28 (h28). wikipedia.orgnih.gov The acetamidinium-carboxylate group of Kasugamycin is positioned near A794, while the inositol (B14025) ring makes other contacts within the pocket. researchgate.net This binding physically obstructs the path of the mRNA through the P and E sites, leading to the inhibition of translation initiation. nih.govresearchgate.net The second binding site involves contact with G693 and ribosomal protein S7. sci-hub.se

| Kasugamycin Binding Site | Interacting Ribosomal Components | Functional Consequence |

| Primary Site | 16S rRNA: A794, G926, Helix 44, Helix 24, Helix 28. wikipedia.orgsci-hub.senih.gov | Mimics mRNA, perturbs mRNA path, and indirectly inhibits initiator tRNA binding. wikipedia.orgresearchgate.net |

| Secondary Site | 16S rRNA: G693; Ribosomal Protein: S7. sci-hub.se | Overlaps with mRNA and tRNA in the E-site. sci-hub.se |

Interference with tRNA Binding and Translocation by Kasuagamycin

Cellular Perturbations Induced by Kasugamycin Beyond Ribosomal Inhibition

While the primary activity of Kasugamycin is the potent inhibition of ribosomal function, some studies suggest it may have other cellular effects.

The primary and direct effect of Kasugamycin is on translation, not nucleic acid synthesis. However, by halting protein synthesis, it indirectly affects processes that are dependent on the continuous production of enzymes and regulatory proteins. Some studies have noted that prolonged treatment with Kasugamycin can lead to changes in the transcriptome of Escherichia coli. plos.org In response to the antibiotic, E. coli can generate leaderless and short-leadered mRNAs through mechanisms like alternative transcription and RNA processing. mdpi.comnih.gov

Furthermore, Kasugamycin treatment can induce the formation of altered ribosomes, termed 61S particles, which are depleted of several ribosomal proteins (including S1 and S12). mdpi.comresearchgate.net These specialized ribosomes are capable of selectively translating leaderless mRNAs, providing a mechanism for continued, albeit altered, protein synthesis in the presence of the drug. mdpi.comresearchgate.net Kasugamycin has also been observed to increase translational fidelity, reducing the misincorporation of amino acids and suppressing frameshift errors in vitro. nih.gov

Emerging research indicates that Kasugamycin's influence may extend to other metabolic pathways, although these are likely secondary to its primary role as a translation inhibitor. In the fungal plant pathogen Didymella segeticola, multi-omics analysis suggested that Kasugamycin may target nitrate (B79036) reductase (NR). nih.gov This interaction could disrupt nitrogen assimilation and subsequent metabolic processes, leading to inhibited hyphal growth. nih.gov

In the bacterium Xanthomonas oryzae, resistance to Kasugamycin has been linked to the downregulation of the pyruvate (B1213749) cycle. frontiersin.org Conversely, promoting the pyruvate cycle with exogenous alanine (B10760859) was found to reduce resistance to the antibiotic. frontiersin.org Another study on Streptomyces kasugaensis noted that acidifying the culture medium was necessary to enhance Kasugamycin synthesis, pointing to the influence of environmental pH on the metabolic pathways responsible for its production. researchgate.net Additionally, Kasugamycin has been identified as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases in bacteria, insects, and humans, suggesting it can bind to the substrate-binding cleft of these enzymes. frontiersin.org

Comparative Molecular Pharmacology of Kasugamycin with Related Antimicrobials

Distinctions in Binding Pockets and Conformational Changes Induced by Kasugamycin

The molecular action of Kasugamycin is distinguished from that of typical aminoglycoside antibiotics primarily by its unique binding site on the ribosome. X-ray crystallography studies have revealed that Kasugamycin binds within the messenger RNA (mRNA) channel of the 30S ribosomal subunit. nih.govresearchgate.net This binding pocket is composed entirely of 16S rRNA residues and is situated between the universally conserved nucleotides G926 and A794. nih.govresearchgate.net This location places the drug at the junction of the peptidyl-tRNA (P-site) and exit-tRNA (E-site). nih.govresearchgate.net The binding of Kasugamycin to this site is held in place by interactions with these key residues, which are also known sites for resistance mutations. nih.gov Specifically, Kasugamycin mimics codon nucleotides at the P and E sites, thereby sterically hindering the binding of the initiator tRNA. researchgate.net

This contrasts sharply with the binding sites of canonical aminoglycosides like neomycin, gentamicin (B1671437), and paromomycin, which primarily target the A-site (aminoacyl-tRNA site) of the 16S rRNA. oup.com By binding to the A-site, these aminoglycosides interfere with the decoding process, leading to misreading of the mRNA codon and inhibition of translocation. oup.com Kasugamycin's binding pocket, separated by more than 6 Å from the P-site tRNA, does not directly overlap with it; instead, it perturbs the mRNA path, which indirectly inhibits the binding of initiator fMet-tRNA. nih.govresearchgate.net

The binding of Kasugamycin induces significant conformational changes in the 16S rRNA. nih.gov Structural analyses have shown that Kasugamycin affects the conformation of a loop structure formed by helices h2, h24, h27, and h28. nih.gov Its primary binding site is located on top of helix 44 (h44), spanning the region between h24 and h28. nih.gov The lack of methylation at residues A1518 and A1519 in helix 45, a known resistance mechanism, can cause a slight conformational change in the Kasugamycin binding pocket. researchgate.net In E. coli, Kasugamycin treatment can even lead to the disruption of helices h2 and h27, triggering the release of several ribosomal proteins (including S1, S2, S12, S18, and S21) and inducing the formation of altered ~61S ribosomal particles. nih.gov This is a profound structural and functional alteration not typically associated with other aminoglycosides.

Overlap and Divergence in Cellular Responses to Kasugamycin and Aminoglycoside Antibiotics

The differing binding mechanisms of Kasugamycin and other aminoglycosides result in divergent cellular responses. The primary and most well-established effect of Kasugamycin is the inhibition of translation initiation. nih.gov It specifically blocks the formation of the 30S initiation complex, preventing the binding of fMet-tRNA to the P-site. nih.gov In contrast, the main cellular response to A-site binding aminoglycosides like streptomycin (B1217042) and gentamicin is the inhibition of protein synthesis during the elongation step, often accompanied by significant misreading of the genetic code. oup.com

A key point of divergence is Kasugamycin's effect on different types of mRNA. While it effectively inhibits the translation of canonical, leadered mRNAs (those with a Shine-Dalgarno sequence), it has been shown to permit the sustained translation of leaderless mRNAs (lmRNAs). nih.gov This selective inhibition can lead to the formation of specialized, protein-deficient 61S ribosomes in vivo, which are proficient in translating lmRNAs. nih.gov This phenomenon highlights a unique cellular adaptation to Kasugamycin that is not observed with other aminoglycosides.

Furthermore, there is a striking difference in how these antibiotics affect translational fidelity. Most aminoglycosides are known to increase the rate of mistranslation. oup.com Paradoxically, Kasugamycin has been shown to decrease specific types of translational errors in Mycobacterium tuberculosis. It can reduce asparagine-to-aspartate mistranslation that occurs via the indirect tRNA aminoacylation pathway in mycobacteria. This unique ability allows Kasugamycin to potentiate the effects of other antibiotics like rifampicin (B610482) and limit the emergence of resistance. This effect is specific to Kasugamycin, as another aminoglycoside, streptomycin, was shown to increase mistranslation in the same system.

The cellular response can also be context-dependent. Recent studies using genome-wide approaches have shown that Kasugamycin-induced translation inhibition correlates with an increased occupancy of 70S ribosomes at the start codons of genes. pnas.org The degree of inhibition is influenced by the mRNA sequence immediately preceding the start codon, with a guanine residue being most conducive to the antibiotic's action. pnas.org This demonstrates a level of context-specificity in Kasugamycin's action that is an active area of research.

In Silico Modeling and Molecular Dynamics Simulations of Kasugamycin Interactions

Computational Docking of Kasugamycin with Macromolecular Targets

In silico computational docking has been a valuable tool for elucidating the binding mechanisms of Kasugamycin with its biological targets. These studies complement experimental data from X-ray crystallography and cryo-electron microscopy (cryo-EM), providing detailed models of molecular interactions.

The primary target for docking studies has been the bacterial ribosome. Docking simulations have successfully modeled Kasugamycin into the mRNA-binding cleft of the 30S subunit, consistent with crystallographic data. researchgate.net These models confirm that the drug occupies the channel between the P and E sites, interacting with key 16S rRNA nucleotides such as A794 and G926. researchgate.net

Beyond its primary antibacterial target, molecular docking has been employed to explore other potential targets of Kasugamycin. For instance, Kasugamycin was identified as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases from bacteria, insects, and humans. frontiersin.org Docking studies revealed that Kasugamycin binds to the substrate-binding clefts of these enzymes. frontiersin.org The models highlighted key interactions, including an electrostatic interaction between the amino group of Kasugamycin and the carboxyl group of a conserved aspartate residue, which is vital for its inhibitory activity against chitinases. frontiersin.org In another study, molecular docking suggested that Kasugamycin may target nitrate reductase in the fungal phytopathogen Didymella segeticola, potentially by binding to the enzyme and disturbing fungal metabolism.

The table below summarizes key findings from computational docking studies of Kasugamycin.

| Target Macromolecule | Organism | Key Interacting Residues/Regions | Predicted Interactions | Reference(s) |

| 30S Ribosomal Subunit | Escherichia coli, Thermus thermophilus | 16S rRNA: A794, G926, A792, A1499, G1505, U1506 | Hydrogen bonds, electrostatic interactions, steric hindrance in mRNA channel | researchgate.net |

| GH18 Chitinases (e.g., HsCht, SmChiA) | Human, Serratia marcescens | Substrate-binding cleft, conserved Aspartate residue | Electrostatic interactions, CH-π interactions, hydrogen bonds | frontiersin.org |

| Nitrate Reductase (NR) | Didymella segeticola | Active site | Binding affinity suggesting potential inhibition | |

| 30S Ribosome with YbeY and Era | Escherichia coli | Ribosomal protein S11 | In silico docking suggests YbeY is recruited to the ribosome via S11 |

Dynamic Simulations of Kasugamycin-Target Complexes and Conformational Analysis

While static structures from crystallography and docking provide critical snapshots, molecular dynamics (MD) simulations offer insights into the dynamic nature of Kasugamycin's interaction with its targets at a physiological temperature. All-atom explicit-solvent MD simulations can be performed on antibiotic-ribosome complexes to understand the stability of binding poses and the role of the surrounding environment. mpg.denih.gov

Recent high-resolution cryo-EM studies, which have visualized Kasugamycin on the ribosome, provide high-quality starting points for such simulations. mpg.denih.gov These simulations can analyze the conformational flexibility of both the antibiotic and the binding pocket. For Kasugamycin, which forms numerous hydrogen bonds with the 16S rRNA, MD simulations can quantify the stability and lifetime of these bonds. mpg.de For example, a 2023 study noted that Kasugamycin can form approximately 20 hydrogen bonds (ten direct and ten water-mediated) with the ribosome, and MD simulations are a key tool for understanding the dynamics of these extensive networks. mpg.de

MD simulations are also crucial for analyzing conformational changes in the target macromolecule. The binding of aminoglycosides can induce both local and large-scale conformational dynamics in the ribosome, such as the movement of domains and changes in the engagement between rRNA helices (e.g., h44 and h45). oup.com Simulations can track these movements over time, providing a more complete picture of how Kasugamycin binding leads to the inhibition of initiation. For instance, cryo-EM structures of initiation complexes stalled by Kasugamycin show the 30S subunit in an "open" conformation with an unaccommodated initiator tRNA. nih.gov MD simulations could model the transition between this open state and the "closed" conformation required for initiation to proceed, revealing the energetic barriers imposed by the bound antibiotic. This dynamic analysis helps to explain how Kasugamycin interferes with the conformational rearrangements necessary for the formation of a productive 70S initiation complex. nih.gov

Mechanisms of Resistance to Kasuagamycin

Enzymatic Modification of Kasugamycin (B1663007)

The primary mechanism of enzymatic modification involves the covalent attachment of chemical groups to the kasugamycin molecule, a process catalyzed by specific bacterial enzymes. This modification sterically hinders the antibiotic from binding to its ribosomal target.

A key enzymatic route to kasugamycin resistance is through its inactivation by aminoglycoside N-acetyltransferases (AACs). mdpi.com These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the kasugamycin molecule. nih.gov

A notable example is the kasugamycin 2′-N-acetyltransferase, encoded by the aac(2′)-IIa gene. asm.orgasm.org This enzyme has been identified in kasugamycin-resistant phytopathogenic bacteria such as Burkholderia glumae and Acidovorax avenae subsp. avenae, which are responsible for diseases in rice. asm.orgnih.gov The AAC(2′)-IIa enzyme specifically acetylates the 2'-amino group of the kasugamine (B1673303) moiety of kasugamycin, inactivating the antibiotic. asm.orgasm.org Interestingly, this enzyme shows high specificity for kasugamycin and does not confer cross-resistance to other aminoglycosides. asm.orgasm.org

In the producing organism, Streptomyces kasugaensis, self-resistance is also mediated by acetyltransferases. mdpi.comsemanticscholar.org The biosynthetic gene cluster of kasugamycin contains genes like kasF and kasH, which encode for acetyltransferases. researchgate.netresearchgate.net Both KasF and KasH have been shown to inactivate kasugamycin through acetylation, with KasH demonstrating higher specificity and conferring a greater level of resistance. semanticscholar.orgresearchgate.net These enzymes acetylate kasugamycin to produce 2-N'-acetyl kasugamycin. researchgate.net

The transfer of these resistance genes can occur via horizontal gene transfer. For instance, the aac(2′)-IIa gene has been found within an IncP genomic island, suggesting its acquisition and spread among bacterial populations. asm.org

While aminoglycoside phosphotransferases (APHs) and aminoglycoside adenylyltransferases (ANTs) are common resistance enzymes for many other aminoglycosides, their role in kasugamycin inactivation is not as prominently documented. nih.govmdpi.com These enzymes typically modify hydroxyl or amino groups on the 2-deoxystreptamine (B1221613) ring, a structural feature that is absent in kasugamycin. asm.orgmdpi.com Kasugamycin's unique structure, consisting of a d-chiro-inositol moiety and a kasugamine moiety, makes it a poor substrate for many of the common APH and ANT enzymes that act on canonical aminoglycosides like kanamycin (B1662678) and gentamicin (B1671437). asm.orgnih.gov

General aminoglycoside resistance literature describes APHs as enzymes that catalyze the transfer of a phosphoryl group from ATP to a hydroxyl group on the antibiotic, and ANTs (also known as AADs) transfer an adenylyl group from ATP. nih.govresearchgate.net However, specific examples of APH or ANT enzymes that effectively inactivate kasugamycin are scarce in current research literature, which predominantly points towards acetylation as the primary enzymatic modification for kasugamycin resistance. asm.orgresearchgate.net

Structural and biochemical studies have provided insights into the function of kasugamycin-modifying enzymes, particularly the acetyltransferases. The AAC(2')-IIa enzyme, with a molecular mass of approximately 30 kDa, has been purified and characterized. nih.gov Its activity is optimal at a pH of 7.6 and a temperature range of 20-25°C. nih.gov The enzyme's specificity for kasugamycin is a key feature, highlighting how a specific enzyme can evolve to target a unique antibiotic structure. asm.orgasm.org

The acetyltransferases found in Streptomyces kasugaensis, KasF and KasH, also demonstrate specificity for kasugamycin. researchgate.net While both can acetylate the antibiotic, KasH is more reactive and specific, suggesting it plays a primary role in self-resistance. researchgate.net This enzymatic action prevents the antibiotic from inhibiting the producer's own ribosomes.

The homology of kasugamycin-modifying enzymes to other aminoglycoside resistance enzymes, like the Erm family of methyltransferases, has been noted. genesilico.pl However, the distinct substrate specificity underscores the evolutionary adaptation of these enzymes to particular antibiotic structures. The crystal structure of KsgA, an rRNA methyltransferase involved in a different resistance mechanism, has been solved and shows similarities to ErmC', but detailed structural information for kasugamycin-specific acetyltransferases like AAC(2')-IIa is still an area of active research. genesilico.pl

Aminoglycoside Phosphotransferases (APHs) and Adenylyltransferases (ANTs) Relevant to Kasuagamycin Inactivation

Target Site Alterations Conferring this compound Resistance

The second major pathway to kasugamycin resistance involves modifications to the bacterial ribosome, the direct target of the antibiotic. These changes prevent or reduce the binding affinity of kasugamycin, allowing protein synthesis to proceed even in its presence.

The most common form of target site modification involves the 16S ribosomal RNA (rRNA), a core component of the 30S ribosomal subunit.

A primary mechanism is the inactivation of the ksgA gene, which encodes the KsgA methyltransferase. asm.orgoup.com This enzyme is responsible for the dimethylation of two adjacent adenosine (B11128) residues, A1518 and A1519, located in helix 45 at the 3' end of the 16S rRNA. asm.orgresearchgate.netasm.org The absence of these methyl groups, due to mutations that inactivate KsgA, confers a low to moderate level of resistance to kasugamycin. wikipedia.orgasm.orgsci-hub.se This lack of methylation is thought to alter the conformation of the 3'-terminus of the 16S rRNA, which is crucial for the final steps of ribosome biogenesis and function. nih.govoup.com Spontaneous mutations in the ksgA gene occur at a relatively high frequency. asm.orgasm.org Interestingly, once a cell acquires a ksgA mutation, it can develop high-level resistance at a much greater frequency through secondary mutations. asm.orgasm.org

Direct mutations in the 16S rRNA itself can also lead to kasugamycin resistance. Specific point mutations at nucleotides involved in kasugamycin binding, such as A794G, G926A, and A1519C, have been shown to confer higher levels of resistance. asm.orgasm.org Structural analyses have confirmed that kasugamycin binds within the mRNA channel of the 30S subunit, interacting with the universally conserved nucleotides G926 and A794. wikipedia.org By binding in this path, kasugamycin perturbs the interaction between the mRNA and the tRNA, thereby inhibiting translation initiation. nih.govwikipedia.org Mutations at these sites directly interfere with the antibiotic's ability to bind and exert its inhibitory effect.

In addition to rRNA modifications, mutations in the genes encoding ribosomal proteins (r-proteins) of the 30S subunit can also confer resistance to kasugamycin. These mutations likely alter the three-dimensional structure of the ribosome in a way that reduces the binding affinity of the antibiotic.

Mutations in the rpsI gene, which encodes the ribosomal protein S9, have been linked to kasugamycin resistance and even dependence in Escherichia coli. nih.govcapes.gov.br Similarly, alterations in ribosomal protein S2, resulting from mutations in the ksgC gene, can also lead to kasugamycin resistance. asm.org In some instances, mutations affecting ribosomal protein S4 have been found in kasugamycin-resistant strains, although these often occur alongside ksgA mutations. pnas.org

Furthermore, the absence or reduced levels of certain ribosomal proteins, such as S1, S2, S6, S12, S18, and S21, can be induced by kasugamycin treatment. researchgate.net This leads to the formation of specialized ribosomes that are less susceptible to the antibiotic's effects. researchgate.net These findings indicate that changes in the protein composition of the ribosome can be a significant factor in the development of resistance.

Ribosomal RNA Methylation and Mutations Leading to this compound Insensitivity

Efflux Pump Systems in this compound Resistance

Efflux pumps are a common bacterial defense mechanism, actively transporting antibiotics out of the cell to prevent them from reaching their target. However, in the context of kasugamycin, resistance is more prominently associated with reduced uptake rather than active efflux.

Identification and Characterization of Specific Efflux Transporters for this compound

While multidrug efflux pumps like the AcrAB-TolC system in Escherichia coli are known to contribute to resistance against a wide array of antibiotics, specific efflux transporters that recognize and expel kasugamycin as a primary substrate have not been extensively characterized in pathogenic bacteria. plos.orgnih.govresearchgate.net Research indicates that a mutation in the ksgB gene in E. coli may alter cell membrane permeability to kasugamycin, although this is not definitively identified as an active efflux mechanism. asm.org

Conversely, a significant mechanism of resistance involves the disruption of kasugamycin import. Studies in E. coli have revealed that kasugamycin is illicitly transported into the cell by peptide ABC importers, specifically the oligopeptide permease (Opp) and dipeptide permease (Dpp) systems. plos.orgresearchgate.net Deletion of the genes encoding these permeases, such as oppA or dppA, results in resistance to kasugamycin because the antibiotic's entry into the cell is blocked. plos.orgplos.org Overexpression of the Opp system, on the other hand, renders the cells more susceptible to kasugamycin. plos.org This highlights that for kasugamycin, interference with transport systems is a key resistance strategy, albeit through preventing uptake rather than promoting efflux.

In the kasugamycin-producing organism, Streptomyces kasugaensis, the biosynthetic gene cluster contains genes for putative ABC transporters and other secretion proteins. jmb.or.kr These are likely involved in exporting the antibiotic out of the producer's own cell to prevent self-toxicity, a different function from resistance in pathogenic bacteria. jmb.or.kr

Table 1: Transport Systems Associated with Kasugamycin Susceptibility in E. coli

| Transporter System | Genes | Function | Effect of Gene Deletion on Kasugamycin |

| Oligopeptide Permease | oppA, oppB, oppC, oppD, oppF | Imports oligopeptides; illicitly imports kasugamycin | Increased resistance |

| Dipeptide Permease | dppA, dppB, dppC, dppD, dppF | Imports dipeptides; illicitly imports kasugamycin | Increased resistance |

Regulatory Mechanisms Governing Efflux Pump Expression in Response to this compound Exposure

Given the lack of specifically identified kasugamycin efflux pumps in pathogenic bacteria, the regulatory mechanisms governing their expression in response to kasugamycin are not known. In general, the expression of multidrug efflux pumps is tightly controlled by complex regulatory networks, often involving two-component systems (TCS). mdpi.comnih.gov These systems allow bacteria to sense environmental or intracellular stress, such as the presence of an antibiotic, and modulate gene expression accordingly. mdpi.com For instance, the AdeRS two-component system regulates the expression of the AdeABC efflux pump in Acinetobacter baumannii. nih.gov

While these general principles exist, their specific application to kasugamycin resistance is not established. However, regulatory genes affecting the import of kasugamycin have been identified. In E. coli, the expression of the Opp and Dpp peptide import systems is negatively regulated by factors including Hfq, GcvA, and GcvB. plos.org Alterations in these regulatory elements could potentially modulate the level of kasugamycin uptake, thereby influencing susceptibility.

Genetic Determinants and Dissemination of this compound Resistance

The development and spread of kasugamycin resistance are driven by specific genetic elements, including plasmid-borne genes and chromosomal mutations, which are disseminated through horizontal gene transfer.

Plasmid-Mediated Resistance Genes for this compound

A primary mechanism of transferable kasugamycin resistance is the enzymatic inactivation of the antibiotic. A novel gene, aac(2')-IIa, has been identified in kasugamycin-resistant isolates of the rice pathogens Burkholderia glumae and Acidovorax avenae subsp. avenae. nih.govnih.gov This gene encodes a kasugamycin 2'-N-acetyltransferase, an enzyme that modifies and inactivates kasugamycin. nih.govresearchgate.net The aac(2')-IIa gene provides specific resistance to kasugamycin without conferring cross-resistance to other aminoglycosides. nih.govnih.gov

The location of the aac(2')-IIa gene within an IncP genomic island inserted into the bacterial chromosome is strong evidence of its acquisition through horizontal gene transfer, a process frequently mediated by plasmids. asm.orgnih.gov The detection of circular intermediates containing this gene further supports the role of mobile genetic elements in its dissemination. nih.govnih.gov Plasmids are well-known vehicles for transferring single or multiple antibiotic resistance genes between different bacterial species and genera. wikipedia.org

Interestingly, some plasmids can have the opposite effect. Studies in E. coli have shown that the presence of certain R-plasmids, such as R100, can increase the host cell's susceptibility to kasugamycin. asm.org

Table 2: Plasmid-Associated Gene Conferring Kasugamycin Resistance

| Gene | Enzyme | Mechanism of Action | Host Organisms | Genetic Element |

| aac(2')-IIa | Kasugamycin 2'-N-acetyltransferase | Inactivates kasugamycin via acetylation | Burkholderia glumae, Acidovorax avenae | IncP genomic island |

Chromosomal Mutations and Genomic Adaptations Conferring this compound Resistance

Spontaneous mutations in the bacterial chromosome are a significant source of kasugamycin resistance. These mutations typically involve the antibiotic's target site—the ribosome—or genes that regulate its function and assembly.

ksgA Gene Mutations: The most frequently cited chromosomal mutation for kasugamycin resistance occurs in the ksgA gene. asm.orgnih.gov This gene encodes a 16S rRNA dimethyltransferase that methylates two specific adenosine residues (A1518 and A1519) in the 16S rRNA. asm.orgnih.gov Inactivation of KsgA prevents this methylation, indirectly altering the ribosomal structure and conferring a modest level of resistance to kasugamycin. asm.orgapsnet.org This mechanism has been observed in various bacteria, including E. coli, Erwinia amylovora, and Bacillus subtilis. asm.orgapsnet.org

16S rRNA Gene Mutations: Higher levels of resistance can be achieved through direct point mutations in the 16S rRNA gene itself. Specific mutations at universally conserved residues involved in kasugamycin binding, such as A794, G926, and A1519, have been shown to confer significant resistance. asm.orgnih.gov

Other ksg Gene Mutations: In E. coli, mutations in at least three other genes—ksgB, ksgC, and ksgD—have been found to independently cause kasugamycin resistance. asm.orgmdpi.com A mutation in ksgC alters the quantity of the ribosomal protein S2, while a ksgB mutation is believed to change the permeability of the cell membrane to the antibiotic. asm.org

Multi-step Mutations: In some cases, high-level resistance emerges through a sequence of mutations. In B. subtilis, spontaneous ksgA mutations occur at a relatively high frequency. asm.orgnih.gov Once a cell acquires a ksgA mutation, it can then develop high-level kasugamycin resistance at a much greater frequency through a second mutation in the speD gene, which encodes an S-adenosylmethionine decarboxylase. asm.orgnih.gov

Table 3: Chromosomal Mutations Conferring Kasugamycin Resistance

| Gene | Function of Gene Product | Organism | Effect of Mutation |

| ksgA | 16S rRNA dimethyltransferase | E. coli, E. amylovora, B. subtilis | Modest resistance due to lack of rRNA methylation. asm.orgasm.orgapsnet.org |

| 16S rRNA | Ribosomal RNA component (antibiotic target) | E. coli | High-level resistance due to altered antibiotic binding site. asm.orgnih.gov |

| ksgB | Unknown (related to membrane permeability) | E. coli | Resistance, possibly due to altered drug uptake. asm.org |

| ksgC | Unknown (affects ribosomal protein S2) | E. coli | Resistance due to altered ribosomal protein composition. asm.org |

| ksgD | Unknown | E. coli | Resistance through an unelucidated mechanism. asm.orgmdpi.com |

| speD | S-adenosylmethionine decarboxylase | B. subtilis | Confers high-level resistance in a ksgA mutant background. asm.orgnih.gov |

Horizontal Gene Transfer Mechanisms in this compound Resistance Evolution

Horizontal gene transfer (HGT) is a critical evolutionary mechanism for the rapid dissemination of antibiotic resistance genes across bacterial populations. mdpi.com In the case of kasugamycin, the most definitive example of HGT is the spread of the aac(2')-IIa resistance gene. nih.govnih.gov The discovery of this gene on a mobile genomic island in different species of plant pathogenic bacteria underscores how HGT can move resistance determinants between diverse organisms in a shared environment, such as agricultural settings. nih.govnih.govapsnet.org The transfer of such mobile elements, including plasmids and genomic islands, allows bacteria that have never been exposed to an antibiotic to acquire resistance instantaneously. wikipedia.org This process poses a significant challenge to the long-term efficacy of antimicrobial agents in both agriculture and clinical medicine. mdpi.com

Chemical Synthesis and Structure Activity Relationship Sar Studies of Kasuagamycin Analogs

Total Chemical Synthesis Strategies for Kasugamycin (B1663007)

The total synthesis of kasugamycin is crucial for both its procurement and the development of new, more effective derivatives. acs.org Various strategies have been developed to construct this intricate molecule, often starting from readily available carbohydrates.

A key step in the synthesis of kasugamycin is the stereoselective formation of the glycosidic bond between the kasugamine (B1673303) moiety and the D-chiro-inositol ring. nih.gov Recent synthetic routes have employed glycosylation using glycosyl 1-O-m-chlorobenzoate (mCBz) donors to yield the disaccharide intermediate. acs.orgnih.gov This approach has proven effective in creating the desired stereochemistry at the anomeric center. acs.org

One notable strategy involves a tandem epoxidation-glycosylation to create a 2-hydroxy glycosyl m-chlorobenzoate. chemistryviews.org This is followed by the introduction of the C-2 amino group and a subsequent glycosylation reaction with a D-inositol derivative to form the complete kasugamycin backbone. chemistryviews.org The choice of protecting groups on both the glycosyl donor and acceptor is critical to control the stereochemical outcome of the glycosylation.

The asymmetric synthesis of the kasugamine unit is a central challenge in the total synthesis of kasugamycin. chemistryviews.org An efficient pathway has been developed starting from D-fucal, a glycal derivable from galactose. chemistryviews.org A pivotal step in this synthesis is the reductive cleavage of the allylic acetoxy group from D-fucal to generate a 3-deoxyglycal intermediate. chemistryviews.orgacs.org This intermediate allows for the stereocontrolled introduction of amino groups at the C-2 and C-4 positions. acs.org

The synthesis proceeds by converting the 3-deoxyglycal into an azido-substituted compound, which is then transformed into a nosyl derivative. chemistryviews.org The use of a nosyl (4-nitrobenzenesulfonamide) protecting group for the amino function is advantageous due to its mild installation and removal conditions. acs.org Another approach has utilized a sulfamate-tethered aza-Wacker cyclization to construct the kasugamine ring system enantioselectively. nih.govchemrxiv.org This method has been highlighted in the first enantioselective total syntheses of (+)-kasugamycin. chemrxiv.org

Reductive cleavage to form the 3-deoxyglycal. acs.org

Azidation and subsequent reduction to introduce the C-4 amino group. acs.org

Epoxidation and azide opening to install the C-2 amino group. chemistryviews.org

Glycosylation to connect the kasugamine and inositol (B14025) moieties. chemistryviews.org

Amidine formation to complete the synthesis. chemistryviews.org

| Intermediate | Key Transformation | Starting Material |

| 3-deoxyglycal | Reductive cleavage of allylic acetoxy group | D-fucal |

| Azido-substituted compound | Conversion from glycal intermediate | 3-deoxyglycal |

| Nosyl derivative | Introduction of nosyl protecting group | Azido-substituted compound |

| Kasugamine derivative | Sulfamate-tethered aza-Wacker cyclization | Chiral epoxide synthon |

| Disaccharide intermediate | Glycosylation with glycosyl 1-O-m-chlorobenzoate donors | Kasugamine and D-inositol derivatives |

Stereoselective Glycosylation Approaches for Kasuagamycin Scaffolds

Semisynthetic Modification and Derivatization of this compound

Semisynthetic modification of natural products like kasugamycin is a valuable strategy for developing new analogs with improved properties. nih.gov This approach leverages the existing complex scaffold of the natural product and introduces chemical diversity through targeted modifications.

The structure of kasugamycin offers several hydroxyl (-OH) and amino (-NH2) groups that can be selectively functionalized. nih.gov The development of methods for regioselective functionalization is crucial for creating specific derivatives. nih.gov For instance, the amino groups of the 2-deoxystreptamine (B1221613) nucleus or the sugar moieties are common targets for modification by enzymes like acetyltransferases. nih.gov While enzymatic modifications are prevalent in nature for resistance, chemical methods can be employed in the lab to achieve similar regioselectivity through the use of protecting groups and tailored reaction conditions.

| Derivative Type | Purpose | Example |

| Fluorescently Labeled | Probing uptake and transport | KSM-NBD |

| Modified Functional Groups | Structure-Activity Relationship Studies | N/A |

| Overcoming Resistance | Developing more potent antibiotics | N/A |

Regioselective Functionalization of this compound Hydroxyl and Amino Groups

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) analysis is a critical component in the development of new drugs, allowing researchers to understand how chemical structure influences biological activity. mdpi.comnih.govnih.gov For kasugamycin, SAR studies aim to identify the key structural features responsible for its antifungal activity and to guide the design of more potent and specific analogs.

The core structure of kasugamycin, consisting of the kasugamine and D-chiro-inositol moieties linked by a glycosidic bond, is essential for its activity. nih.gov Modifications to this core can have a significant impact on its biological profile. For instance, the amidine group at the C4' position of the kasugamine ring has been shown to be important for its inhibitory action on protein synthesis. researchgate.net

Impact of this compound Moiety Modifications on Target Binding Affinity

Kasugamycin exerts its antibiotic effect by binding to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. This interaction primarily involves ribosomal RNA (rRNA) and hinders the initiation phase of translation. nih.gov Specifically, crystallographic studies have shown that kasugamycin binds within the mRNA channel of the 30S subunit, at a strategic position near the peptidyl-tRNA (P) and exit-tRNA (E) sites. acs.org This binding physically obstructs the correct placement of the initiator tRNA, thereby halting protein synthesis. acs.org

The binding affinity of kasugamycin to the ribosome is a key determinant of its inhibitory power. While extensive quantitative binding data for a wide range of synthetic analogs is not broadly published, several key structural features have been identified as critical for this interaction through functional and resistance studies.

The Kasugamine Moiety : The 2,4-diamino-2,3,4,6-tetradeoxy-D-arabino-hexopyranose, or kasugamine, is central to the molecule's activity. The amino group at the 2' position is particularly crucial. Enzymatic N-acetylation of this group, a known mechanism of bacterial resistance, results in the inactive compound 2-N'-acetyl kasugamycin. researchgate.net This inactivation strongly suggests that the positively charged 2'-amino group is essential for a critical electrostatic interaction with the negatively charged phosphate (B84403) backbone of the 16S rRNA at the binding site.

The D-chiro-Inositol Moiety : This carbocyclic sugar provides the foundational scaffold for the molecule. Its hydroxyl groups are presumed to form hydrogen bonds with the ribosome, contributing to the stability of the drug-target complex. The aglycone alone (kasugamine without the inositol) is inactive, demonstrating that the entire molecular structure is necessary for high-affinity binding and biological activity.

| Compound | Target Site | Key Interactions | Binding Constant (K_a) to 70S Ribosome | Effect of Modification |

|---|---|---|---|---|

| Kasugamycin | 30S ribosomal subunit (mRNA P/E site channel) | Electrostatic and hydrogen bonds with 16S rRNA | ~6 x 104 M-1 | N/A (Parent Compound) |

| 2-N'-acetyl kasugamycin | 30S ribosomal subunit | Binding disrupted or non-productive | Significantly reduced or none | Acetylation of 2'-amino group leads to loss of activity. |

| Kasugamine (aglycone) | N/A | Lacks necessary contacts for stable binding | Inactive | Removal of inositol moiety abolishes binding and activity. |

Correlation of this compound Structural Features with In Vitro Biological Activity Profiles

The in vitro antibacterial activity of kasugamycin and its analogs is a direct consequence of their ability to bind the ribosome and penetrate the bacterial cell wall. Kasugamycin itself exhibits modest activity against certain Gram-negative bacteria, such as Pseudomonas species, with reported Minimum Inhibitory Concentrations (MICs) in the range of 125-250 µg/mL. nih.govembopress.org Its effectiveness is also known to be influenced by environmental factors, showing higher activity at a more acidic pH. mdpi.com

While comprehensive SAR studies on kasugamycin are limited, data from related aminoglycosides and specific kasugamycin derivatives provide clear insights into the structural requirements for antibacterial potency.

Importance of Amino Groups : As with target binding, the amino groups are critical for antibacterial activity. The inactivation of kasugamycin via N-acetylation confirms that a free, protonated amino group at the 2'-position is required for its antibacterial effect. researchgate.net

Influence of the Glycosidic Linkage : The connection between the kasugamine and inositol moieties is vital. Analogs that alter this linkage or the stereochemistry of the components often show reduced or no activity.

Lessons from Related Aminoglycosides : Studies on other aminoglycosides, such as kanamycin (B1662678), offer valuable parallel insights. For instance, the synthesis of 6″-deoxykanamycin A analogs demonstrated that introducing a guanidine (B92328) residue at this position could enhance activity against S. aureus. mdpi.com Conversely, acylating the same position resulted in a complete loss of antibacterial activity. mdpi.com This suggests that introducing positively charged groups can be a viable strategy for improving potency, while adding bulky, neutral groups is detrimental.

Role of Cell Permeability : The structurally related antibiotic, minosaminomycin, is approximately 100 times more potent than kasugamycin in cell-free protein synthesis assays. mdpi.com However, it shows poor whole-cell activity against E. coli, a discrepancy attributed to inefficient transport across the bacterial cell membrane. mdpi.com This underscores that for an analog to be effective, it must not only bind the ribosome but also possess the physicochemical properties needed for cellular uptake.

| Compound/Analog Class | Structural Modification | Impact on In Vitro Activity (MIC) | Reference Organism(s) |

|---|---|---|---|

| Kasugamycin | Parent Compound | MIC: 125-250 µg/mL | Pseudomonas spp. |

| 2-N'-acetyl kasugamycin | Acetylation of the 2'-amino group on the kasugamine moiety. | Loss of antibacterial activity (inactivation). | General |

| Kanamycin A 6"-guanidino analog | Replacement of 6"-hydroxyl with a guanidino group. (Analogous modification) | Improved activity against S. aureus. | S. aureus |

| Kanamycin A 6"-acyl analog | Acylation of the 6"-position. (Analogous modification) | Complete loss of antibacterial activity. | General |

| Minosaminomycin | Structurally related; differs in the amino acid and inositol portions. | ~100x more potent in cell-free assays, but poor whole-cell activity. | E. coli |

Exploration of Novel Pharmacophores Based on the this compound Core Structure

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. The kasugamycin structure serves as a compelling starting point for the design of novel pharmacophores targeting not only the ribosome but other biological macromolecules as well. This exploration moves beyond simple derivatization to using the core scaffold as inspiration for entirely new classes of molecules.

One of the most significant findings in this area is the discovery that kasugamycin is a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases, enzymes found in bacteria, insects, and humans. nih.gov This was an unexpected discovery, as kasugamycin's structure is unrelated to chitin, the natural substrate of these enzymes. Molecular docking studies revealed that kasugamycin binds to the substrate-binding cleft of the chitinase. nih.gov A critical interaction involves an electrostatic bond between an amino group on kasugamycin and a conserved aspartate residue in the enzyme's catalytic site. nih.gov

This discovery is a powerful demonstration of pharmacophore repurposing. It proves that the kasugamycin scaffold, with its unique arrangement of amino and hydroxyl groups, can be recognized by completely different protein targets. This opens the possibility of using the kasugamycin core to design novel inhibitors for other enzyme families, such as glycosidases or kinases, where similar electrostatic or hydrogen-bonding interactions are important for ligand recognition. Computational methods, such as fragment-based virtual screening and 3D-QSAR, are being employed on other aminoglycosides like neamine (B104775) to identify new molecular fragments that can be linked to the core scaffold to create novel binders for the RNA A site, a strategy directly applicable to kasugamycin. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis of this compound-Inspired Libraries

Combinatorial chemistry is a powerful drug discovery technique that enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. researchgate.net This approach, combined with high-throughput screening, allows for the efficient exploration of chemical space to identify compounds with desired biological activities.

However, the application of combinatorial synthesis to complex natural products like kasugamycin and other aminoglycosides presents significant challenges. researchgate.net The stereochemically dense nature of the sugar rings and the need for specific glycosidic linkages make solid-phase synthesis, a common combinatorial technique, difficult to implement.

Despite these challenges, progress has been made in generating libraries of related aminoglycosides. Key strategies include:

Scaffold-Based Diversification : This approach uses a common, pre-synthesized core structure to which a variety of building blocks are attached. For example, a library of neomycin B "mimetics" was successfully created by using the conserved neamine core (rings I and II of neomycin) as the foundational scaffold and attaching different moieties to it. mdpi.com This strategy could theoretically be applied to a kasugamine-inositol scaffold to generate a kasugamycin-inspired library.

Combinatorial Biosynthesis : An alternative to chemical synthesis is the genetic engineering of the antibiotic's biosynthetic pathway. By introducing, deleting, or modifying genes within the kasugamycin biosynthetic gene cluster in Streptomyces kasugaensis, it is possible to create novel analogs. This "pathway engineering" approach can generate derivatives that are difficult to access through traditional chemical synthesis.

While reviews indicate that efforts to synthesize large combinatorial libraries of aminoglycosides have been limited due to their complexity, the field is advancing. researchgate.net These methods hold the potential to generate vast numbers of novel kasugamycin analogs, which could then be screened to identify new antibacterial leads with improved potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

Advanced Analytical Methodologies for Kasuagamycin Research

Chromatographic Separation Techniques for Kasuagamycin and Related Compounds

Chromatographic methods are fundamental in separating Kasugamycin (B1663007) from complex matrices such as microbial cultures, soil, and plant tissues. Given Kasugamycin's high polarity, specialized chromatographic approaches are necessary to achieve adequate retention and resolution.

High-Performance Liquid Chromatography (HPLC) for Kasugamycin Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying Kasugamycin in various research samples. Due to Kasugamycin's polar nature, reverse-phase (RP) HPLC methods often require specific conditions to achieve effective separation. sielc.com

Several HPLC methods have been developed for Kasugamycin analysis. One common approach involves the use of C18 columns. researchgate.netppqs.gov.injfda-online.comresearchgate.net To enhance retention of the highly polar Kasugamycin on these columns, mobile phases are often modified. For instance, a mobile phase containing acetonitrile, water, and an acid like formic acid or phosphoric acid can be used. sielc.comrsc.org The use of a mixed-mode HPLC column with a ternary mobile phase of acetonitrile, water, and aqueous formic acid in a gradient elution mode has also been proposed to provide sufficient retention and resolution. rsc.org Another approach is micellar liquid chromatography (MLC), which utilizes a mobile phase containing sodium dodecyl sulfate (B86663) (SDS) to separate Kasugamycin. jfda-online.com

Detection is typically performed using an ultraviolet (UV) detector, often at a wavelength of around 210 nm or 230 nm. researchgate.netppqs.gov.injfda-online.com The linearity of these methods is generally excellent, with high correlation coefficients (r > 0.99) observed between concentration and peak area. researchgate.netjfda-online.com The limit of quantification (LOQ) for Kasugamycin using HPLC-UV can be in the low microgram per milliliter (µg/mL) range. For example, one method reported an LOQ of 2.2 µg/mL in irrigation water. researchgate.netjfda-online.comtandfonline.com For higher sensitivity, HPLC can be coupled with mass spectrometry.